molecular formula C9H6BrFS B1405980 2-Bromomethyl-6-fluoro-benzo[b]thiophene CAS No. 1510409-69-4

2-Bromomethyl-6-fluoro-benzo[b]thiophene

Cat. No.: B1405980
CAS No.: 1510409-69-4
M. Wt: 245.11 g/mol
InChI Key: SXVVVXPTLBDNOH-UHFFFAOYSA-N
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Description

2-Bromomethyl-6-fluoro-benzo[b]thiophene is an organic compound that contains a benzo[b]thiophene ring system. The benzo[b]thiophene ring is a five-membered heteroaromatic ring containing sulfur, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-Bromomethyl-6-fluoro-benzo[b]thiophene typically involves the bromination of 6-fluoro-benzo[b]thiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Bromomethyl-6-fluoro-benzo[b]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various bases and solvents depending on the specific reaction.

Scientific Research Applications

2-Bromomethyl-6-fluoro-benzo[b]thiophene has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism by which 2-Bromomethyl-6-fluoro-benzo[b]thiophene exerts its effects is largely dependent on its chemical structure. The bromomethyl group allows for easy functionalization, enabling the compound to interact with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-Bromomethyl-6-fluoro-benzo[b]thiophene include other halogenated benzo[b]thiophenes such as 2-Chloromethyl-6-fluoro-benzo[b]thiophene and 2-Iodomethyl-6-fluoro-benzo[b]thiophene. These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different halogens can influence the compound’s reactivity in substitution and coupling reactions, making this compound unique in its specific applications .

Properties

IUPAC Name

2-(bromomethyl)-6-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFS/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVVVXPTLBDNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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